4-(Bromomethyl)-1-methoxy-6-methylheptane
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Overview
Description
4-(Bromomethyl)-1-methoxy-6-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxy-6-methylheptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-6-methylheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methoxy-6-methylheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 1-methoxy-6-methylheptane.
Scientific Research Applications
4-(Bromomethyl)-1-methoxy-6-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methoxy-6-methylheptane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making it useful in various substitution reactions. The methoxy group can also participate in oxidation reactions, leading to the formation of aldehydes or acids .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents
Uniqueness
4-(Bromomethyl)-1-methoxy-6-methylheptane is unique due to its specific structure, which combines a bromomethyl group with methoxy and methyl substituents on a heptane chain. This unique combination of functional groups makes it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C10H21BrO |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methoxy-6-methylheptane |
InChI |
InChI=1S/C10H21BrO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
XQEWNTNTKJCMID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCOC)CBr |
Origin of Product |
United States |
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